(R,R)-Ivosidenib

Description

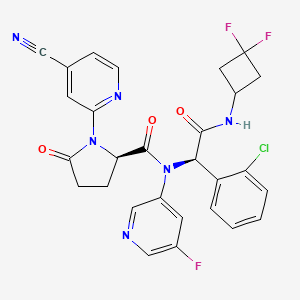

Structure

3D Structure

Properties

CAS No. |

2408269-66-7 |

|---|---|

Molecular Formula |

C28H22ClF3N6O3 |

Molecular Weight |

583.0 g/mol |

IUPAC Name |

(2R)-N-[(1R)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C28H22ClF3N6O3/c29-21-4-2-1-3-20(21)25(26(40)36-18-11-28(31,32)12-18)37(19-10-17(30)14-34-15-19)27(41)22-5-6-24(39)38(22)23-9-16(13-33)7-8-35-23/h1-4,7-10,14-15,18,22,25H,5-6,11-12H2,(H,36,40)/t22-,25-/m1/s1 |

InChI Key |

WIJZXSAJMHAVGX-RCZVLFRGSA-N |

Isomeric SMILES |

C1CC(=O)N([C@H]1C(=O)N(C2=CC(=CN=C2)F)[C@H](C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N |

Canonical SMILES |

C1CC(=O)N(C1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of R,r Ivosidenib

Target Engagement and Enzymatic Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1)

(R,R)-Ivosidenib is a potent and selective inhibitor of the mutant IDH1 protein. nih.gov It is designed to counteract the effects of specific mutations in the IDH1 gene, which are a key driver in certain cancers. tibsovopro.com These mutations confer a new, abnormal function to the IDH1 enzyme, leading to the production of an oncometabolite that disrupts normal cellular processes. patsnap.comnih.gov

Selective Inhibition of IDH1 R132 Mutants (e.g., R132H, R132C, R132G, R132S, R132L)

Somatic point mutations in the IDH1 gene, most commonly at the R132 residue of the enzyme's active site, are a hallmark of several cancers. acs.org (R,R)-Ivosidenib has demonstrated potent inhibitory activity against various IDH1 R132 mutants, including R132H, R132C, R132G, R132S, and R132L. nih.govnih.gov The drug exhibits a high degree of selectivity for these mutant forms of the enzyme over the wild-type (WT) IDH1. nih.gov This selectivity is crucial as it minimizes the impact on the normal metabolic functions of non-cancerous cells. patsnap.com In vitro studies have shown that ivosidenib (B560149) inhibits selected IDH1 R132 mutants at much lower concentrations than the wild-type IDH1. tibsovopro.comdrugbank.com

| IDH1 Mutant | Reported Inhibitory Activity | Reference |

|---|---|---|

| R132H | Potent Inhibition | nih.govnih.gov |

| R132C | Potent Inhibition | nih.govnih.gov |

| R132G | Inhibited by Ivosidenib | nih.gov |

| R132S | Inhibited by Ivosidenib | nih.gov |

| R132L | Inhibited by Ivosidenib | nih.govnih.gov |

Allosteric Binding and Conformation Stabilization

(R,R)-Ivosidenib functions as an allosteric inhibitor. nih.govresearchgate.net It binds to a site on the IDH1 enzyme that is distinct from the active site, specifically at the dimer interface. researchgate.netnih.govnih.gov This binding event induces and stabilizes a specific conformation of the enzyme that is catalytically inactive. By locking the enzyme in this non-functional state, ivosidenib effectively prevents it from carrying out its aberrant enzymatic reaction. nih.gov A single molecule of ivosidenib straddles the allosteric pocket of the IDH1 dimer. nih.govresearchgate.net

Inhibition of Alpha-Ketoglutarate (B1197944) to 2-Hydroxyglutarate Conversion

The hallmark of IDH1 mutations is the gain-of-function activity that enables the enzyme to convert alpha-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). patsnap.comnih.govresearchgate.net This neomorphic activity is a key driver of oncogenesis. mdpi.com (R,R)-Ivosidenib directly inhibits this pathological conversion. patsnap.comacs.orgnih.gov By blocking the mutant IDH1 enzyme, ivosidenib prevents the production and accumulation of 2-HG in cancer cells. patsnap.comwustl.edu

Downstream Cellular Reprogramming and Differentiation Induction

The inhibition of mutant IDH1 by (R,R)-Ivosidenib triggers a series of downstream events that lead to the reprogramming of cancer cells and the induction of cellular differentiation. acs.org This process effectively reverses the oncogenic effects of the IDH1 mutation.

Reduction of Intracellular 2-Hydroxyglutarate Levels

A direct and measurable consequence of (R,R)-Ivosidenib treatment is a significant reduction in the intracellular levels of 2-HG. nih.govacs.orgnih.gov Preclinical studies have demonstrated that ivosidenib can decrease intracellular 2-HG levels in IDH1-mutant cancer cells. nih.gov In clinical trials, treatment with ivosidenib has been shown to substantially reduce plasma 2-HG levels in patients with IDH1-mutant cancers, often to levels comparable to those seen in healthy individuals. nih.gov For instance, in patients with cholangiocarcinoma and chondrosarcoma, plasma 2-HG was reduced by up to 98%. nih.gov

| Cancer Type | Reduction in 2-HG Levels | Reference |

|---|---|---|

| IDH1-mutant AML (in vitro) | Significant decrease | nih.gov |

| IDH1-mutant Cholangiocarcinoma/Chondrosarcoma (in patients) | Up to 98% reduction in plasma | nih.gov |

| IDH1-mutant Glioma (in patients) | Reduced by >90% in nonenhancing tumors | nih.gov |

Reversal of Epigenetic Dysregulation (e.g., DNA and Histone Hypermethylation)

The accumulation of 2-HG in cancer cells leads to widespread epigenetic changes, including the hypermethylation of both DNA and histones. researchgate.net This occurs because 2-HG competitively inhibits α-KG-dependent dioxygenases, such as TET2 and histone demethylases, which are crucial for maintaining the normal epigenetic landscape. nih.govnih.gov The resulting epigenetic dysregulation blocks cellular differentiation and promotes tumorigenesis. nih.govnih.gov

By reducing 2-HG levels, (R,R)-Ivosidenib helps to restore the normal function of these epigenetic-modifying enzymes. nih.gov This leads to a reversal of the aberrant hypermethylation patterns. nih.govresearchgate.net Studies have shown that inhibition of mutant IDH can lead to the demethylation of histones and DNA, which is associated with the re-expression of genes involved in cellular differentiation. nih.gov This reversal of epigenetic dysregulation is a key mechanism through which ivosidenib promotes the differentiation of malignant cells, thereby counteracting the oncogenic effects of the IDH1 mutation. nih.govresearcher.life

Restoration of Cellular Differentiation in Aberrant Cell Populations

A primary molecular mechanism of (R,R)-Ivosidenib is the reversal of the oncogenic effects of mutant isocitrate dehydrogenase 1 (IDH1), thereby restoring normal cellular differentiation pathways. miami.edunih.gov In malignancies harboring an IDH1 mutation, the mutant enzyme produces high levels of the oncometabolite D-2-hydroxyglutarate (2-HG). patsnap.comnih.gov This accumulation of 2-HG competitively inhibits α-ketoglutarate (α-KG)-dependent enzymes, which are critical for epigenetic regulation. tandfonline.com The resulting epigenetic dysregulation, including DNA hypermethylation, blocks normal cell maturation and is a key driver of oncogenesis in these cancers. nih.govfrontiersin.org (R,R)-Ivosidenib selectively inhibits the mutant IDH1 enzyme, leading to a significant reduction in 2-HG levels and allowing for the resumption of normal cellular differentiation. patsnap.comasco.org

Induction of Differentiation in Hematologic Malignancies

In the context of IDH1-mutant hematologic cancers such as Acute Myeloid Leukemia (AML) and Myelodysplastic Syndrome (MDS), the differentiation block imposed by 2-HG impairs normal hematopoiesis. frontiersin.orgmdedge.com (R,R)-Ivosidenib treatment removes this block, inducing myeloid differentiation. nih.gov This effect is observed as a reduction in blast counts and an increase in the percentage of mature myeloid cells. researchgate.net The pro-differentiative effect is so pronounced that it can manifest as differentiation syndrome, a clinical phenomenon characterized by the rapid proliferation and maturation of myeloid cells. nih.govresearchgate.net Studies have demonstrated that this restoration of differentiation is associated with durable clinical responses and transfusion independence in a substantial portion of patients. researchgate.netnih.gov

Interactive Data Table: Hematologic Differentiation Effects of (R,R)-Ivosidenib

| Finding | Malignancy | Observation/Result |

| Myeloid Maturation | Relapsed/Refractory AML | Treatment induces differentiation, reducing blast counts and increasing mature myeloid cells. nih.govresearchgate.net |

| Clinical Response | Relapsed/Refractory AML | The overall response rate was 41.6%, with a complete remission rate of 21.6%. researchgate.net |

| Transfusion Independence | Relapsed/Refractory AML | 35% of patients who were previously transfusion-dependent achieved transfusion independence. researchgate.net |

| Durable Remissions | IDH1-mutant MDS | Treatment resulted in a complete response (CR) rate of 38.9%, with a median overall survival of 35.7 months. nih.gov |

Promotion of Hepatocyte Differentiation in Solid Tumors

The therapeutic principle of inducing differentiation extends to solid tumors, notably in IDH1-mutant intrahepatic cholangiocarcinoma (IHCC). tandfonline.comnih.gov In this malignancy, the accumulation of 2-HG is understood to impair normal hepatocyte differentiation. tandfonline.comnih.gov Research utilizing on-treatment tumor biopsies has provided direct evidence that (R,R)-Ivosidenib promotes a hepatocyte differentiation program in IHCC cells. tandfonline.comnih.gov This is characterized by significant morphological and transcriptomic changes within the tumor. nih.gov Treated cancer cells exhibit a reduction in cytoplasm and an upregulation of hepatocyte lineage markers, alongside a downregulation of markers associated with biliary fate and cell cycle progression. tandfonline.comnih.govnih.gov This induced differentiation toward a more mature, hepatocyte-like phenotype is linked to disease control and improved clinical outcomes. tandfonline.comnih.gov

Interactive Data Table: Pro-Differentiative Effects of (R,R)-Ivosidenib in IDH1-Mutant Intrahepatic Cholangiocarcinoma (IHCC)

| Parameter | Observation Post-Ivosidenib Treatment | Implication |

| Cellular Morphology | Decreased cytoplasm in tumor cells. tandfonline.com | Shift towards a more differentiated, hepatocyte-like phenotype. |

| Gene Expression (Hepatocyte Markers) | Upregulation of liver-specific genes and HNF-4α target genes. tandfonline.com | Activation of a hepatocyte differentiation program. |

| Gene Expression (Biliary/Progenitor Markers) | Downregulation of markers of biliary fate and stemness. tandfonline.comnih.gov | Suppression of the less differentiated, malignant phenotype. |

| Signaling Pathways | Reduction in AKT pathway activity and cell cycle progression markers. tandfonline.comnih.gov | Decrease in pro-proliferative signaling, consistent with maturation. |

Preclinical Research Findings of R,r Ivosidenib

In Vitro Studies of Anti-Neoplastic Activity

Biochemical Inhibition and Oncometabolite Reduction in Mutant IDH1 Cell Lines

(R,R)-Ivosidenib exhibits potent biochemical inhibition of various mutant IDH1 enzymes, with reported IC50 values in the low nanomolar range (5–13 nM for various IDH1 mutants in vitro) frontiersin.orgfda.gov. Crucially, ivosidenib (B560149) effectively reduces the intracellular accumulation of the oncometabolite 2-HG in cell lines harboring IDH1 mutations. Studies have shown that in samples with mutant IDH1, ivosidenib treatment led to a significant reduction in intracellular 2-HG levels. For instance, at a concentration of 0.5 μM, ivosidenib reduced 2-HG by 96%, and at 1 μM and 5 μM, the reduction was 98.6% and 99.7%, respectively. In contrast, 2-HG levels were not measurable in multiple IDH1 wild-type (WT) patient samples assessed nih.govacs.org. This ability to lower 2-HG levels is a key mechanism by which ivosidenib exerts its anti-neoplastic effects.

| Concentration | % Intracellular 2-HG Remaining | % 2-HG Reduction |

| 0.5 μM | 4.0 | 96.0 |

| 1 μM | 1.4 | 98.6 |

| 5 μM | 0.3 | 99.7 |

Cellular Differentiation Induction in Primary Patient-Derived Blasts

A significant finding in the preclinical evaluation of ivosidenib is its capacity to induce cellular differentiation in cancer cells, particularly in primary patient-derived blasts from acute myeloid leukemia (AML). Ivosidenib treatment of primary mIDH1-R132H and mIDH1-R132C blast cells from AML patients, when assessed ex vivo, demonstrated enhanced differentiation. This was evidenced by an improved ability to form differentiated colonies in methylcellulose (B11928114) assays, an increase in the expression of cell-surface markers associated with differentiation, and a higher proportion of mature myeloid cells frontiersin.orgfda.govnih.govacs.orgfrontiersin.org. This differentiation-inducing effect is a hallmark of IDH inhibitors and suggests a mechanism for reversing the block in normal cellular differentiation caused by the accumulation of 2-HG frontiersin.orgnih.govfrontiersin.org.

Anti-Proliferative, Anti-Migration, and Anti-Invasion Effects in Various Cancer Cell Lines

Beyond its effects on oncometabolite levels and differentiation, ivosidenib has demonstrated anti-proliferative activity in cancer cell lines frontiersin.org. While direct studies detailing broad anti-migration and anti-invasion effects specifically for ivosidenib across numerous cancer types are less extensively published in the provided search results, it has been noted to inhibit cellular migration and invasion in a chondrosarcoma cell line frontiersin.org.

Modulation of DNA Repair Pathways and Induction of BRCAness Phenotype

Emerging research indicates that ivosidenib can induce a "BRCAness" phenotype, a state characterized by impaired homologous recombination (HR) repair, in cancer cells that possess wild-type BRCA1/2. This occurs through the direct targeting of the m6A reader protein YTHDC2. By binding to YTHDC2, ivosidenib disrupts its function in promoting DNA double-strand break repair via HR. This disruption is evidenced by impaired recruitment of key repair proteins such as BRCA1 and RAD51, and a subsequent accumulation of DNA damage, indicated by increased γH2AX foci colab.wsresearchgate.netnih.gov. This induced BRCAness phenotype sensitizes cancer cells to poly (ADP-ribose) polymerase (PARP) inhibitors, suggesting a potential strategy to broaden the applicability of PARPi therapy to BRCA-proficient tumors colab.wsnih.govaacrjournals.orgresearchgate.net.

In Vivo Studies in Non-Human Models

Oncometabolite Reduction and Tumor Regression in Xenograft Models

In vivo studies using xenograft models have corroborated the in vitro findings regarding ivosidenib's ability to reduce oncometabolite levels and demonstrated its anti-tumor potential. In mouse models of IDH1-mutant cancer, ivosidenib treatment led to a dose-dependent decrease in 2-HG levels within tumors frontiersin.orgnih.govresearchgate.netnih.gov. Specifically, in IDH1 (R132H) mutant xenograft models, ivosidenib treatment resulted in a reduction of 2-HG levels by over 96% in plasma, spleen, and bone marrow fda.gov. The reduction of tumor 2-HG was observed to be dependent on both the dose of ivosidenib administered and the drug exposure levels researchgate.netnih.gov. Furthermore, in preclinical xenograft models, the combination of ivosidenib with PARP inhibitors synergistically reduced tumor growth and improved survival outcomes compared to monotherapy, highlighting its potential in combination strategies aacrjournals.orgresearchgate.net.

| Model Type | Target Organ/Tissue | 2-HG Reduction | Notes | Source |

| Mouse HT1080 xenograft model | Tumor | Not specified | AG-120 reduced 2-HG levels. | nih.gov |

| IDH1 (R132H) mutant xenograft models | Plasma, Spleen, BM | >96% | Dose-dependent reduction; also increased CD14+ and CD15+ cells in peripheral blood, suggesting differentiation. | fda.gov |

| mIDH1 xenograft mouse model | Tumors | Not specified | 2-HG inhibition observed. | nih.govresearchgate.net |

| mIDH1 xenograft mouse model | Tumors | Dose-dependent | Tumor 2-HG reduction appeared to be dose and drug-exposure dependent. | nih.gov |

Compound Names List:

(R,R)-Ivosidenib

AG-120

AGI-5198

AG-881

BAY1436032

GSK321

IDH305

FT-2102

AGI-6780

Enasidenib

Olaparib

Veliparib

Talazoparib

YTHDC2

BRCA1

BRCA2

RAD51

γH2AX

Fanconi anemia (FA) proteins

ATM

PALB2

MRE11A

RAD50

NBN

Caspase-3

Caspase-9

p53

Bcl-2

Drug Discovery and Structure Activity Relationship Sar of R,r Ivosidenib Analogs

Initial Lead Identification and Optimization Strategies

The journey to discover Ivosidenib (B560149) began after scientists identified that mutations in the IDH1 enzyme lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. chemicalbook.comnih.gov This finding established mIDH1 as a viable therapeutic target for cancers harboring this mutation. acs.org Through high-throughput screening (HTS) against the mIDH1 enzyme, a diphenyl glycine (B1666218) class compound was identified as a promising hit due to its sub-100 nanomolar inhibitory potency. researchgate.net

Synthetic Methodologies for Analog Generation (e.g., Ugi reaction)

To efficiently explore the structure-activity relationships (SAR) around the diphenyl glycine core, researchers utilized the Ugi four-component reaction (Ugi-4CR). researchgate.netnih.gov This multicomponent reaction is highly valuable in drug discovery as it allows for the rapid synthesis of a diverse library of analogs from readily available starting materials. nih.gov The Ugi reaction brings together an amine, an aldehyde, a carboxylic acid, and an isocyanide in a single step to form a bis-amide product. nih.govnih.gov

This modular approach enabled chemists to systematically vary each of the four inputs, facilitating a thorough investigation of the chemical space. nih.gov The synthesis of Ivosidenib's core structure involved the reaction of L-pyroglutamic acid derivatives, o-chlorobenzaldehyde, 3-amino-5-fluoropyridine, and an isonitrile. chemicalbook.comgoogle.com A key challenge of this synthesis was that the Ugi reaction initially produced a mixture of diastereomers. chemicalbook.com Consequently, a robust workup and crystallization procedure was developed to isolate the desired (R,R)-diastereomer with high chiral purity, avoiding the need for large-scale chiral column chromatography. chemicalbook.com

Systematic Structure-Activity Relationship Analysis

The analog library generated via the Ugi reaction was subjected to systematic SAR analysis to understand how different structural modifications influenced the compound's inhibitory activity against the mIDH1-R132H enzyme and its cellular effect on 2-HG production. researchgate.netacs.org

Optimization efforts initially focused on improving both potency and metabolic clearance. Modifications at the R4 position were explored, revealing that adding a pyrimidine (B1678525) ring maintained low metabolic clearance and restored enzyme potency. acs.org A subsequent scan of various heterocycles at this position showed that pyridines with electron-withdrawing groups at the 4-position could achieve the desired balance of high potency and metabolic stability. acs.org

Further refinement involved substitutions on the R3 aromatic group. The addition of a fluorine atom at the 5-position of this ring led to the compound AGI-14100, which possessed a good balance of single-digit nanomolar potency in both biochemical and cell-based assays, along with desirable metabolic stability. acs.org These systematic studies were crucial in guiding the molecular design toward the final candidate, (R,R)-Ivosidenib (AG-120). researchgate.net

| Compound | R4 Substitution | R3 Substitution | mIDH1-R132H IC50 (nM) | U87MG-mIDH1 R132H 2-HG IC50 (nM) |

|---|---|---|---|---|

| 6 | Pyrimidine | - | 3.8 | 11 |

| 7 | 4-CN-Pyridine | - | 1.2 | 5 |

| 8 | 4-CF3-Pyridine | - | 2.1 | 4 |

| AGI-14100 | 4-CN-Pyridine | 5-Fluoro | 1.6 | 6 |

Data sourced from ACS Medicinal Chemistry Letters. acs.org

Optimization for Pharmacokinetic and Pharmacodynamic Properties

With a potent lead compound identified, the focus shifted to optimizing its pharmacokinetic (PK) and pharmacodynamic (PD) properties to ensure its suitability as a clinical candidate. A key challenge that emerged was the potential for drug-drug interactions through the induction of cytochrome P450 (P450) enzymes, specifically via activation of the human pregnane (B1235032) X receptor (hPXR). acs.org The optimization strategy aimed to reduce hPXR activation while maintaining potency and metabolic stability. This was achieved by introducing polarity at the R3 and R4 positions of the molecule. acs.org

Preclinical studies in various animal species (rats, dogs, and monkeys) demonstrated that Ivosidenib has a favorable PK profile, characterized by good oral absorption, low clearance, and a moderate to long terminal half-life. nih.gov This profile supports once-daily oral administration. nih.gov

The pharmacodynamic effect of Ivosidenib was clearly linked to its pharmacokinetic properties. A clear dose- and exposure-dependent relationship was observed for the reduction of the oncometabolite 2-HG in tumor xenograft models. nih.gov In clinical studies with patients, Ivosidenib demonstrated robust and persistent inhibition of plasma 2-HG, with levels being reduced by up to 98% to those seen in healthy individuals. nih.gov This strong PK/PD relationship confirmed that the optimized molecule effectively engages its target and elicits the desired biological response in vivo. nih.govnih.gov

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Terminal Half-Life (h) | Oral Bioavailability (%) |

|---|---|---|---|---|

| Rat | 3.2 | 1.4 | 5.3 | 65 |

| Dog | 1.1 | 1.1 | 12.2 | 43 |

| Monkey | 0.8 | 0.9 | 18.5 | 56 |

Preclinical pharmacokinetic parameters of Ivosidenib. Data sourced from the Journal of Pharmacology and Experimental Therapeutics. nih.gov

Mechanisms of Resistance to R,r Ivosidenib

Intrinsic (Primary) Resistance Mechanisms

Primary resistance to (R,R)-Ivosidenib is often associated with pre-existing molecular characteristics of the tumor cells that reduce their dependency on the mutant IDH1 pathway.

A significant mechanism of primary resistance to (R,R)-Ivosidenib involves the co-occurrence of mutations in genes of the Receptor Tyrosine Kinase (RTK) pathway. nih.govfrontiersin.org Comprehensive genomic analyses of patients with relapsed or refractory acute myeloid leukemia (AML) have shown that baseline mutations in RTK pathway genes are associated with a lower likelihood of achieving a complete response to ivosidenib (B560149). nih.govnih.gov

Key genes in the RTK pathway implicated in primary resistance include NRAS, KRAS, PTPN11, KIT, and FLT3. nih.govfrontiersin.org Mutations in these genes can activate downstream signaling cascades that promote cell proliferation and survival, thereby reducing the cell's reliance on the oncogenic effects of the oncometabolite D-2-hydroxyglutarate (2-HG) produced by mutant IDH1. frontiersin.orgnih.gov For instance, baseline mutations in NRAS and PTPN11 have been specifically linked to a poorer response to ivosidenib monotherapy. nih.gov While the presence of these mutations does not confer universal resistance, they represent a significant challenge to the efficacy of targeted IDH1 inhibition. nih.gov

| RTK Pathway Genes Associated with Primary Resistance to (R,R)-Ivosidenib |

| NRAS |

| KRAS |

| PTPN11 |

| KIT |

| FLT3 |

Primary resistance to IDH inhibitors is also driven by the inherent properties of leukemia stem cells (LSCs). biorxiv.org Leukemia stemness, the ability of a subset of leukemia cells to self-renew and resist differentiation, is a major factor in primary drug resistance in AML. researchgate.net Increased stemness is considered a mechanism of primary resistance to IDH inhibitors. nih.govfrontiersin.org

The accumulation of 2-HG due to IDH mutations can enhance leukemia stemness by blocking cell differentiation. frontiersin.org This is partly mediated through the dysregulation of signaling pathways like the Wnt/β-catenin pathway, which is crucial for maintaining cancer cell stemness. researchgate.netnih.govfrontiersin.org Gene expression signatures associated with stemness have been identified as a key factor in primary resistance. biorxiv.org Therefore, a pre-existing high degree of leukemia stemness, supported by specific epigenetic signatures, can render AML cells intrinsically less sensitive to the differentiation-inducing effects of (R,R)-Ivosidenib. frontiersin.orgbiorxiv.org

Acquired Resistance Mechanisms

Acquired resistance emerges after an initial response to (R,R)-Ivosidenib and is characterized by the development of new molecular alterations that circumvent the drug's inhibitory action.

One of the key mechanisms of acquired resistance is the development of second-site mutations within the IDH1 gene itself. nih.gov These mutations occur at a different location from the primary R132 mutation and interfere with the binding of (R,R)-Ivosidenib to the mutant IDH1 enzyme. nih.govnih.gov

Notable examples of such secondary mutations include S280F and D279N. nih.gov The S280F mutation is thought to sterically block the binding of ivosidenib to its allosteric binding site on the IDH1 dimer interface. nih.govnih.gov Similarly, the D279N mutation has been identified in patients with cholangiocarcinoma who developed resistance to ivosidenib. nih.govresearchgate.net In vitro studies have shown that while the double-mutant IDH1 (e.g., R132H/D279N) may produce 2-HG less efficiently, its binding to ivosidenib is impaired, allowing it to retain its oncogenic function even in the presence of the drug. nih.govsemanticscholar.org

| Secondary IDH1 Mutations Conferring Acquired Resistance |

| Mutation |

| S280F |

| D279N |

Another well-documented mechanism of acquired resistance is "isoform switching," where a new oncogenic mutation appears in the IDH2 gene while the patient is being treated with the IDH1-specific inhibitor, (R,R)-Ivosidenib. nih.govbiorxiv.org This phenomenon has been observed in patients with both AML and cholangiocarcinoma. nih.govnih.gov

In this scenario, leukemic progression and a rise in 2-HG levels are observed despite continued treatment with ivosidenib. biorxiv.org Genetic analysis reveals the emergence of a new mutation, such as IDH2-R140Q, in the leukemic cells. nih.govbiorxiv.org This suggests that under the selective pressure of IDH1 inhibition, rare subclones harboring a mutant IDH2 gene can expand, leading to a renewed production of 2-HG and subsequent disease progression. researchgate.netnih.gov This highlights that the cancer cells can remain dependent on 2-HG for their growth, even after prolonged therapy with an IDH1 inhibitor. nih.govsemanticscholar.org

The development of acquired resistance to (R,R)-Ivosidenib is also driven by the activation of other cancer-promoting signaling pathways and the process of clonal evolution. researchgate.net Similar to their role in primary resistance, mutations in the RTK pathway can also emerge during treatment, contributing to secondary resistance. frontiersin.orgnih.gov

Studies have shown that in patients who relapse after an initial response to ivosidenib, new mutations in RTK pathway genes can be detected in a significant percentage of cases. nih.gov The activation of these pathways provides a strong enough proliferative and survival signal to reduce the tumor's dependence on 2-HG. frontiersin.orgnih.gov This clonal evolution, where subclones with additional driver mutations (e.g., in the RTK pathway or other AML-related genes) are selected for and expand, represents a complex and often polyclonal mechanism of resistance. nih.govoregonstate.educonfex.com In some cases, multiple resistance mechanisms, such as the emergence of both RTK pathway mutations and secondary IDH mutations, can occur concurrently in the same patient. ashpublications.org

Mitochondrial Metabolism Alterations

Acquired resistance to (R,R)-Ivosidenib is not solely driven by genetic mutations; complex, non-genetic adaptations in cellular metabolism also play a crucial role. semanticscholar.org Research has identified that cancer cells harboring IDH1 mutations exhibit a heightened dependence on mitochondrial metabolism for energy production. semanticscholar.org Specifically, alterations in mitochondrial oxidative metabolism have been shown to support resistance to IDH1 mutant inhibitors. nih.govnih.gov

In preclinical models of Acute Myeloid Leukemia (AML), cells with IDH1 mutations display enhanced mitochondrial oxidative phosphorylation (OxPHOS) and fatty acid β-oxidation (FAO). semanticscholar.orgnih.govnih.gov While treatment with Ivosidenib successfully reduces levels of the oncometabolite D-2-hydroxyglutarate (D-2HG), it often fails to reverse the established dependency on these mitochondrial pathways. semanticscholar.orgnih.govashpublications.org This metabolic state, characterized by an enhancement of the Krebs cycle and OxPHOS activities, contributes to the survival and proliferation of leukemia cells despite targeted IDH1 inhibition. ashpublications.org This sustained "catabolic flexibility" renders the cancer cells resistant to the effects of Ivosidenib and conventional chemotherapies. ashpublications.org

Mechanistically, this reprogramming involves the peroxisome proliferator-activated receptor-γ coactivator-1 (PGC1α), a key regulator of mitochondrial biogenesis, which remains activated even after Ivosidenib treatment. nih.gov This persistent metabolic phenotype highlights a significant vulnerability; the increased reliance on mitochondrial function suggests that combining IDH1 inhibitors with inhibitors of mitochondrial metabolism, such as OxPHOS inhibitors, could be a promising therapeutic strategy to overcome this form of resistance. nih.govashpublications.org

Preclinical Strategies to Overcome Resistance

To address the challenge of acquired resistance to Ivosidenib, several preclinical strategies are under investigation, focusing on the development of novel inhibitors that can either target resistance mutations directly or block alternative oncogenic pathways.

Development of Next-Generation IDH1 Inhibitors Active Against Resistance Mutations

A primary mechanism of acquired resistance to Ivosidenib is the development of second-site mutations in the IDH1 gene, which prevent the drug from binding effectively. One such double-mutation variant is IDH1 R132C/S280F. nih.gov In response, next-generation inhibitors with different structural and binding properties have been developed.

Olutasidenib is a notable example of a next-generation mIDH1 inhibitor. tandfonline.com Unlike Ivosidenib, Olutasidenib has a distinct quinolinone-based structure and binds with a different stoichiometry (two inhibitor molecules per IDH1 dimer, compared to one for Ivosidenib). tandfonline.com Structurally, Olutasidenib is a smaller molecule that occupies less space in the IDH1 binding pocket, making it less susceptible to displacement by second-site mutations that cause resistance to Ivosidenib. nih.govresearchgate.net Preclinical studies have demonstrated that Olutasidenib maintains its inhibitory activity against double-mutant variants like R132C/S280F that confer resistance to Ivosidenib. nih.govtandfonline.com

Dual IDH Inhibition Approaches

Another mechanism of resistance to the IDH1-specific inhibitor Ivosidenib is "isoform switching," where cancer cells acquire a new mutation in the IDH2 gene. missionbio.comnih.gov This allows the cell to continue producing the oncometabolite D-2HG, driving the disease despite the effective inhibition of mutant IDH1. nih.gov To counter this, dual inhibitors that target both mutant IDH1 and mutant IDH2 enzymes have been developed.

Vorasidenib (AG-881) is a first-in-class, orally available, brain-penetrant dual inhibitor of both mIDH1 and mIDH2. nih.govacs.orgresearchgate.net Preclinical studies have shown that Vorasidenib is a potent inhibitor of both enzymes and can significantly reduce D-2HG production by over 97% in orthotopic glioma mouse models. nih.govresearchgate.netnih.gov Its ability to penetrate the brain makes it particularly promising for treating IDH-mutant gliomas, a common type of brain cancer. acs.orgnih.gov By simultaneously blocking both mutant isoforms, dual inhibitors like Vorasidenib represent a robust strategy to prevent or treat resistance caused by isoform switching. nih.gov

Irreversible Mutant IDH1 Inhibitors

A third strategy to overcome resistance involves the development of irreversible (covalent) inhibitors. These molecules are designed to form a permanent bond with the target enzyme, providing a more durable and potent inhibition that may be less susceptible to resistance mechanisms that affect reversible inhibitor binding.

IHMT-IDH1-053 is a potent and highly selective irreversible inhibitor of mutant IDH1. researchgate.netnih.govmedchemexpress.com Through a structure-based design, it was engineered to form a covalent bond with the Cys269 residue in an allosteric pocket of the IDH1 R132H protein. researchgate.netnih.gov This results in potent enzymatic inhibition (IC50 = 4.7 nM) and strong suppression of D-2HG production in mutant cancer cells (IC50 = 28 nM). researchgate.netnih.gov

LY3410738 (Crelosidenib) is another covalent inhibitor that binds to the same Cys269 residue in an allosteric pocket distinct from the Ivosidenib binding site. researchgate.netasco.org This unique binding mode allows it to maintain activity against second-site resistance mutations. asco.org Preclinical studies in AML models demonstrated that LY3410738 caused a more rapid and profound decrease in 2-HG levels compared to Ivosidenib. tmc.edu It also showed durable efficacy in a xenograft model derived from a patient who was refractory to Ivosidenib. tmc.edu These findings suggest that irreversible inhibitors can effectively overcome certain forms of acquired resistance. researchgate.netlarvol.com

Preclinical Combination Therapeutic Strategies with R,r Ivosidenib

Synergistic Interactions with Hypomethylating Agents (e.g., Azacitidine)

Preclinical studies have indicated that IDH inhibitors, including ivosidenib (B560149), can exhibit synergistic activity when combined with hypomethylating agents (HMAs) like azacitidine, particularly in hematological malignancies such as acute myeloid leukemia (AML). The rationale stems from the understanding that IDH mutations lead to the accumulation of oncometabolites like 2-hydroxyglutarate (2-HG), which impair cellular differentiation and epigenetic regulation. HMAs, by demethylating DNA, can promote differentiation. Preclinical data suggest that the combination of IDH inhibitors with HMAs can enhance this differentiation process and induce synergistic anti-leukemic effects. Furthermore, research has explored the potential synergy between IDH inhibitors and BCL-2 inhibitors like venetoclax (B612062) in the context of HMA combinations, suggesting a multi-pronged approach to target leukemic blasts oaepublish.comresearchgate.netnih.govmdanderson.org.

Potentiation of DNA Damage Response Inhibitors (e.g., PARP Inhibitors) in BRCA1/2-Proficient Cancers

(R,R)-Ivosidenib has emerged as a promising sensitizer (B1316253) to Poly(ADP-ribose) polymerase inhibitors (PARPi) in cancers that possess wild-type BRCA1 and BRCA2 genes (BRCA1/2-proficient cancers) researchgate.netnih.govresearchgate.netnih.gov. PARPi are typically effective in cancers with homologous recombination repair (HRR) deficiency, such as those with BRCA1/2 mutations. However, the majority of solid tumors are BRCA1/2-proficient, limiting the broad applicability of PARPi. Preclinical investigations have demonstrated that ivosidenib can induce a "BRCAness" phenotype in these proficient cells, thereby sensitizing them to PARPi and leading to synthetic lethality nih.govresearchgate.netnih.gov. This sensitization is achieved through the impairment of the homologous recombination repair pathway, making the cancer cells more vulnerable to DNA damage induced by PARPi researchgate.netnih.govresearchgate.netnih.gov.

Mechanism of Homologous Recombination Repair Impairment via YTHDC2 Targeting

The mechanism by which ivosidenib confers sensitivity to PARPi in BRCA1/2-proficient cancers involves the direct targeting of the RNA-binding protein YTH domain containing 2 (YTHDC2) researchgate.netnih.govresearchgate.netnih.gov. YTHDC2 is an m6A reader protein that plays a critical role in homologous recombination (HR) repair researchgate.netnih.govresearchgate.netnih.gov. Preclinical studies have shown that ivosidenib binds directly to YTHDC2, disrupting its function in promoting DNA double-strand break (DSB) repair via HR researchgate.netnih.govresearchgate.netnih.gov. This disruption is evidenced by impaired recruitment of key HR repair proteins, such as BRCA1 and RAD51, to sites of DNA damage, leading to an accumulation of DNA damage markers like γH2AX foci researchgate.netnih.govresearchgate.netnih.gov. Furthermore, experiments involving YTHDC2 knockdown mimicked the HR repair defects observed with ivosidenib treatment, while YTHDC2 overexpression could rescue these defects, underscoring YTHDC2's central role in this mechanism researchgate.netnih.govresearchgate.netnih.gov. This identified mechanism is independent of ivosidenib's known metabolic functions, repositioning it as a potential therapeutic agent for HR-proficient tumors when combined with PARPi nih.govresearchgate.net.

Sensitization to Conventional Chemotherapeutics (e.g., 5-FU) in Pancreatic Cancer

(R,R)-Ivosidenib has shown significant promise in enhancing the efficacy of conventional chemotherapeutics, particularly 5-fluorouracil (B62378) (5-FU), in preclinical models of pancreatic ductal adenocarcinoma (PDAC) researchgate.netnih.govnih.govresearchgate.net. PDAC is characterized by resistance to single-agent chemotherapy, making combination strategies crucial. Preclinical studies have demonstrated that ivosidenib synergizes with 5-FU, substantially increasing its potency in PDAC cell lines. For instance, in cell line studies, the addition of ivosidenib increased 5-FU potency by up to 31-fold in Mia-Paca2 cells and 11-fold in PANC-1 cells researchgate.netnih.gov. Bliss index analyses further indicated true combination synergy researchgate.netnih.gov. In vivo studies using murine PDAC models also showed that ivosidenib potentiated the efficacy of subtherapeutic doses of chemotherapeutics researchgate.netnih.govresearchgate.net.

| Chemotherapeutic Agent | Cancer Type | Sensitizing Agent | Potency Increase (Fold) | Synergy Indication | Reference |

| 5-FU | PDAC | (R,R)-Ivosidenib | Up to 31x (Mia-Paca2) | True Synergy (Bliss Index) | researchgate.netnih.gov |

| 5-FU | PDAC | (R,R)-Ivosidenib | Up to 11x (PANC-1) | True Synergy (Bliss Index) | researchgate.netnih.gov |

| Oxaliplatin | PDAC | (R,R)-Ivosidenib | Up to 27x | True Synergy (Bliss Index) | researchgate.net |

Modulation of Mitochondrial Function and Antioxidant Defense

The sensitization of pancreatic cancer cells to chemotherapy by ivosidenib is mechanistically linked to the modulation of mitochondrial function and antioxidant defense systems researchgate.netnih.govnih.govresearchgate.net. Wild-type IDH1 in PDAC cells supports survival under metabolic stress, including chemotherapy-induced oxidative stress, by generating α-ketoglutarate (α-KG) and NADPH. α-KG supports mitochondrial function and anaplerosis into the tricarboxylic acid (TCA) cycle, while NADPH acts as a crucial antioxidant to neutralize reactive oxygen species (ROS) researchgate.netnih.govnih.govresearchgate.net. By inhibiting IDH1, ivosidenib depletes these protective metabolites, leading to increased ROS levels and impaired mitochondrial function in cancer cells researchgate.netnih.govresearchgate.net. This metabolic vulnerability, when combined with the ROS-inducing effects of chemotherapy like 5-FU, results in enhanced apoptosis and cell death researchgate.netnih.gov. Preclinical studies have measured increased ROS levels and caspase-3/7 activity in PDAC cell lines treated with the combination of ivosidenib and 5-FU researchgate.netnih.gov.

Emerging Combination Rationales (e.g., with Venetoclax, Glasdegib)

Emerging rationales for combining (R,R)-ivosidenib with other targeted agents are being explored, particularly in hematological malignancies. Preclinical studies suggest potential synergistic interactions between IDH inhibitors and BCL-2 inhibitors like venetoclax, especially in IDH-mutated AML oaepublish.comresearchgate.netnih.govmdanderson.org. IDH-mutated AML cells have shown heightened sensitivity to venetoclax, and the combination of IDH inhibition with BCL-2 inhibition is hypothesized to enhance the differentiation and apoptotic effects in leukemic blasts oaepublish.comnih.govmdanderson.org. Preliminary clinical data from a phase 1/2 trial combining ivosidenib, venetoclax, and azacitidine in relapsed/refractory AML showed encouraging response rates, supporting the preclinical rationale for these combinations oaepublish.com.

Regarding glasdegib (B1662127), an oral hedgehog pathway inhibitor approved for AML, its combination with ivosidenib is an area of emerging interest. While preclinical data directly detailing the synergy of ivosidenib with glasdegib are less prominent in the reviewed literature, the general strategy of combining IDH inhibitors with other targeted agents in AML is supported by preclinical findings nih.govresearchgate.netresearchgate.net. Ongoing clinical trials are investigating glasdegib in combination with various chemotherapy regimens and hypomethylating agents, suggesting a broader exploration of combination therapies for AML nih.gov.

Preclinical Biomarkers and Pharmacodynamic Endpoints of R,r Ivosidenib Activity

Oncometabolite (2-Hydroxyglutarate) Levels as a Direct Pharmacodynamic Marker

The measurement of 2-hydroxyglutarate (2-HG) levels serves as a direct and sensitive pharmacodynamic marker for the activity of (R,R)-Ivosidenib. In cancers harboring IDH1 mutations, such as acute myeloid leukemia (AML), cholangiocarcinoma, and glioma, the production of 2-HG is significantly elevated. Ivosidenib's primary mechanism is to inhibit the mutant IDH1 enzyme, thereby drastically reducing the production of this oncometabolite.

Clinical studies across various IDH1-mutated cancers have consistently demonstrated a rapid and robust decrease in 2-HG levels in plasma, bone marrow, and tumor tissue following treatment with ivosidenib (B560149). This reduction is a direct indicator that the drug has engaged its target and is exerting its intended biological effect.

In a phase 1 study involving patients with IDH1-mutant advanced solid tumors, including cholangiocarcinoma and chondrosarcoma, administration of ivosidenib led to a reduction in plasma 2-HG levels by up to 98%, bringing them down to levels observed in healthy individuals. Similarly, in patients with IDH1-mutant AML, ivosidenib treatment resulted in a greater than 90% reduction in plasma 2-HG levels, which reached a plateau within the first two weeks of dosing.

Table 1: Reduction in 2-HG Levels Following Ivosidenib Treatment in Various Cancers

| Cancer Type | Study | Matrix | Baseline 2-HG Level (Mean) | Post-Treatment 2-HG Level (Mean) | Percentage Reduction |

|---|---|---|---|---|---|

| Advanced Solid Tumors (including Cholangiocarcinoma and Chondrosarcoma) | Phase 1 (NCT02073994) | Plasma | Elevated (ranging from 94 to 5220 ng/mL) | Levels seen in healthy subjects | Up to 98% |

| Acute Myeloid Leukemia (AML) | Phase 1 (NCT02074839) | Plasma | Elevated | Not specified | ≥90% |

| Advanced Cholangiocarcinoma | Phase III (ClarIDHy, NCT02989857) | Plasma | 1108 ng/mL | 97.7 ng/mL | ~91% |

| Newly Diagnosed AML (in combination with chemotherapy) | Phase 1 (NCT02632708) | Plasma | Elevated | Levels seen in healthy subjects | Up to 99% |

The rapid and significant decrease in 2-HG levels upon ivosidenib administration makes it an invaluable early biomarker of drug activity. Monitoring 2-HG can confirm target engagement long before changes in tumor volume or clinical symptoms become apparent, providing an early indication of the drug's therapeutic potential in a given patient.

Epigenetic and Transcriptomic Signature Analysis for Therapeutic Response

The oncogenic activity of mutant IDH1 is primarily driven by the accumulation of 2-HG, which competitively inhibits α-ketoglutarate-dependent dioxygenases. This inhibition leads to widespread epigenetic dysregulation, including DNA and histone hypermethylation, which blocks cellular differentiation and promotes tumorigenesis. (R,R)-Ivosidenib, by reducing 2-HG levels, aims to reverse these epigenetic abnormalities and restore normal cellular processes. Consequently, analyzing the epigenetic and transcriptomic signatures of tumor cells can provide valuable insights into the therapeutic response to ivosidenib.

Epigenetic Reprogramming:

Treatment with ivosidenib has been shown to induce significant epigenetic reprogramming in IDH1-mutant cancer cells. The reduction in 2-HG levels alleviates the inhibition of histone and DNA demethylases, leading to a reversal of the hypermethylation state. For instance, in preclinical models of IDH1-mutant glioma, ivosidenib treatment has been associated with increased levels of DNA 5-hydroxymethylcytosine, a marker of active DNA demethylation. This reversal of hypermethylation can lead to the re-expression of silenced tumor suppressor genes and genes involved in cellular differentiation.

Transcriptomic Changes:

The epigenetic alterations induced by mutant IDH1 and reversed by ivosidenib are reflected in the transcriptome of the cancer cells. Analysis of gene expression profiles in patients treated with ivosidenib has revealed significant changes that correlate with clinical response.

In a study on IDH1-mutant cholangiocarcinoma, treatment with ivosidenib was found to induce a differentiation of the tumor cells towards a hepatocyte-like phenotype. This was accompanied by the downregulation of genes associated with biliary fate, cell cycle progression, and stemness. Patients who exhibited this transcriptomic shift towards a more differentiated state had a longer progression-free survival, suggesting that these gene expression changes can serve as a biomarker for therapeutic efficacy.

Similarly, in IDH1-mutant low-grade glioma, ivosidenib treatment led to the reversal of "proneural" and "stemness" gene expression signatures. These transcriptomic changes were associated with decreased tumor cell proliferation and a modulation of the tumor immune microenvironment.

Table 2: Key Epigenetic and Transcriptomic Changes Induced by Ivosidenib

| Cancer Type | Epigenetic Change | Transcriptomic Change | Associated Clinical Outcome |

|---|---|---|---|

| Low-Grade Glioma | Increased DNA 5-hydroxymethylcytosine | Reversal of "proneural" and "stemness" gene signatures | Decreased tumor cell proliferation |

| Cholangiocarcinoma | Reversal of hypermethylation (inferred) | Downregulation of biliary fate, cell cycle, and stemness genes; Induction of hepatocyte-like differentiation | Improved progression-free survival |

| Acute Myeloid Leukemia | Reversal of hypermethylation (inferred) | Induction of myeloid differentiation | Complete remission |

The analysis of epigenetic and transcriptomic signatures provides a more nuanced understanding of the biological effects of ivosidenib beyond the simple measurement of 2-HG levels. These molecular changes can help to distinguish responders from non-responders and may guide the development of combination therapies aimed at overcoming resistance.

Mutational Landscape Analysis for Resistance and Response Prediction

While (R,R)-Ivosidenib is a highly targeted therapy, the mutational landscape of a patient's tumor can significantly influence the response to treatment and the development of resistance. Analyzing the genomic profile of the tumor, both at baseline and during treatment, is crucial for predicting clinical outcomes and understanding the mechanisms of treatment failure.

Co-occurring Mutations and Primary Resistance:

The presence of certain co-occurring mutations alongside the primary IDH1 mutation can confer primary resistance to ivosidenib. In AML, for example, baseline mutations in genes of the receptor tyrosine kinase (RTK) pathway, such as NRAS, KRAS, PTPN11, KIT, and FLT3, have been associated with a lower likelihood of achieving a complete remission with ivosidenib monotherapy. These mutations can activate downstream signaling pathways that promote cell survival and proliferation, thereby bypassing the effects of IDH1 inhibition.

Table 3: Impact of Co-occurring Mutations on Ivosidenib Response in AML

| Mutational Profile | Associated Clinical Outcome |

|---|---|

| Presence of RTK pathway mutations (e.g., NRAS, KRAS, PTPN11, KIT, FLT3) | Primary resistance; Lower rate of complete remission |

| Low mutational burden; Absence of RTK pathway mutations | Exceptional and durable response |

| Co-occurrence of clonal hematopoiesis-associated mutations (e.g., DNMT3A, ASXL1, SRSF2, JAK2) | Associated with exceptional response in some cases |

Mechanisms of Acquired Resistance:

Even in patients who initially respond to ivosidenib, acquired resistance can develop over time, leading to disease progression. Several molecular mechanisms have been identified that contribute to acquired resistance:

Second-site mutations in IDH1: These are new mutations that arise in the IDH1 gene, often in the drug-binding pocket, that prevent ivosidenib from effectively inhibiting the enzyme. These mutations can lead to the restoration of 2-HG production, even in the presence of the drug. One such described mutation is the IDH1 R132C/S280F variant.

Isoform switching: In some cases, resistance can be mediated by the acquisition of a mutation in the IDH2 gene, a different isoform of the IDH enzyme. This leads to the production of 2-HG through an alternative pathway that is not targeted by ivosidenib.

Emergence of other oncogenic mutations: The outgrowth of subclones harboring mutations in other cancer-related genes, particularly in the RTK pathway, can also drive acquired resistance. These mutations provide an alternative mechanism for cell growth and survival that is independent of the IDH1 pathway.

Understanding these resistance mechanisms is critical for the development of next-generation inhibitors and rational combination therapies. For example, the emergence of a second-site IDH1 mutation might be overcome by an alternative IDH1 inhibitor with a different binding mechanism, while the development of an IDH2 mutation could be addressed by a dual IDH1/2 inhibitor or the sequential use of an IDH2 inhibitor.

Future Directions in R,r Ivosidenib Preclinical Research

Validation of Combination Efficacy in Advanced Patient-Derived Xenograft (PDX) Models

The development of resistance to (R,R)-Ivosidenib monotherapy underscores the need for rational combination strategies. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, offer a clinically relevant platform to test novel therapeutic combinations. These models have been shown to recapitulate the molecular and histopathological characteristics of a patient's tumor, making them invaluable for preclinical drug evaluation.

A significant challenge in the field is the limited number of clinically relevant models for cancers where (R,R)-Ivosidenib is effective, such as biliary tract cancers. The establishment of a diverse collection of PDX models from patients with these cancers is a crucial first step. Such a resource would allow for the preclinical modeling of precision oncology, matching targeted therapies to the specific genomic alterations present in the tumors.

Preclinical studies are beginning to explore the potential of combination therapies in the context of (R,R)-Ivosidenib resistance. For instance, in a PDX model derived from a patient with acute myeloid leukemia (AML) who was refractory to Ivosidenib (B560149), a combination of the B-cell lymphoma 2 (Bcl-2) inhibitor Venetoclax (B612062) and a novel covalent IDH1 inhibitor, LY3410738, demonstrated enhanced efficacy. This combination led to a more profound reduction in cell viability and a greater induction of apoptosis compared to either agent alone. These findings suggest that targeting alternative survival pathways, such as the anti-apoptotic machinery regulated by Bcl-2, could be a promising strategy to overcome resistance to IDH1 inhibition.

Future preclinical research should systematically utilize well-characterized PDX models to test the efficacy of (R,R)-Ivosidenib in combination with a range of other targeted agents and standard-of-care chemotherapies. This will be instrumental in identifying synergistic interactions and prioritizing the most promising combination regimens for clinical investigation.

Further Elucidation of Novel Molecular Mechanisms Beyond IDH1 Inhibition

The primary mechanism of action of (R,R)-Ivosidenib is the inhibition of the mutant IDH1 enzyme, leading to a significant reduction in the oncometabolite 2-HG. The accumulation of 2-HG is known to drive oncogenesis through epigenetic dysregulation and a block in cellular differentiation. Consequently, the therapeutic effects of (R,R)-Ivosidenib are largely attributed to the reversal of these 2-HG-mediated effects.

To date, preclinical research has predominantly focused on the consequences of IDH1 inhibition and 2-HG reduction. There is a paucity of data suggesting that (R,R)-Ivosidenib possesses significant off-target effects or alternative, IDH1-independent mechanisms of action. Its high selectivity for the mutant form of IDH1 minimizes its impact on the wild-type enzyme, which is crucial for normal cellular metabolism.

However, a forward-looking preclinical research agenda should include investigations into potential novel molecular mechanisms. This could involve unbiased screening approaches, such as proteomic and transcriptomic analyses of cancer cells treated with (R,R)-Ivosidenib, to identify any unexpected changes in signaling pathways or cellular processes that are independent of 2-HG levels. While speculative at present, the discovery of any such mechanisms could open new avenues for its therapeutic application and the development of novel combination strategies.

Exploration of Broadened Therapeutic Applications in Other Cancer Types

The success of (R,R)-Ivosidenib in IDH1-mutant AML and cholangiocarcinoma has spurred interest in its potential application in other malignancies harboring the same mutation. Preclinical research is pivotal in identifying and validating these new therapeutic opportunities.

Chondrosarcoma: Mutations in the IDH1 gene are found in a significant proportion of conventional chondrosarcomas, a type of bone cancer with limited effective systemic therapies. Preclinical and early clinical studies have shown that (R,R)-Ivosidenib can lead to substantial reductions in 2-HG levels and durable disease control in patients with advanced IDH1-mutant chondrosarcoma. nih.gov Future preclinical work should focus on understanding the long-term effects of IDH1 inhibition in this tumor type and exploring rational combination approaches to enhance efficacy. onclive.com

Myelodysplastic Syndromes (MDS): IDH1 mutations are also present in a subset of patients with MDS, a group of clonal bone marrow disorders. These mutations are considered early events in the progression of the disease and are associated with a poor prognosis. Preclinical rationale suggests that targeting mutant IDH1 could restore normal hematopoietic differentiation. This has been supported by clinical findings where (R,R)-Ivosidenib has demonstrated clinical activity and durable remissions in patients with relapsed or refractory IDH1-mutant MDS.

Gliomas: Although not the primary focus of this article, it is noteworthy that IDH1 mutations are a defining feature of lower-grade gliomas and secondary glioblastomas. Preclinical studies in glioma models have been instrumental in demonstrating the potential of IDH1 inhibitors to penetrate the central nervous system and reduce 2-HG levels.

The table below summarizes the preclinical rationale and findings for the exploration of (R,R)-Ivosidenib in these other cancer types.

| Cancer Type | Preclinical Rationale | Key Preclinical/Clinical Findings |

| Chondrosarcoma | High frequency of IDH1 mutations; lack of effective systemic therapies. | (R,R)-Ivosidenib leads to significant 2-HG reduction and durable disease control. nih.gov |

| Myelodysplastic Syndromes (MDS) | IDH1 mutations are early drivers of disease and associated with poor prognosis. | (R,R)-Ivosidenib shows clinical activity and induces durable remissions. |

| Gliomas | IDH1 mutations are a hallmark of lower-grade gliomas. | IDH1 inhibitors demonstrate CNS penetration and 2-HG reduction in preclinical models. |

Future preclinical research in this area should involve the use of robust in vitro and in vivo models, including PDX models, to further validate the efficacy of (R,R)-Ivosidenib in these and other IDH1-mutant cancers.

Characterization of Unexplored Resistance Pathways and Counter-Strategies

Despite the initial efficacy of (R,R)-Ivosidenib, the development of resistance is a significant clinical challenge. Preclinical research is critical for identifying the molecular mechanisms that drive both primary and acquired resistance and for developing strategies to overcome them.

Primary Resistance: A key mechanism of primary resistance to (R,R)-Ivosidenib is the presence of co-occurring mutations in the receptor tyrosine kinase (RTK) signaling pathway. aacrjournals.org Genes such as NRAS and PTPN11 are often implicated. aacrjournals.org The activation of these pathways can promote cell survival and proliferation independently of the IDH1/2-HG axis, thereby rendering the cancer cells less dependent on the oncogenic effects of the IDH1 mutation.

Acquired Resistance: Several mechanisms of acquired resistance have been identified through preclinical and clinical studies. These primarily involve the restoration of 2-HG production and include:

Second-site mutations in IDH1: These mutations can occur in the drug-binding pocket, sterically hindering the binding of (R,R)-Ivosidenib. nih.gov Examples of such mutations include S280F and D279N. nih.gov

Isoform switching: The acquisition of mutations in the IDH2 gene can lead to the production of 2-HG through an alternative pathway, thereby bypassing the inhibition of mutant IDH1. aacrjournals.org

The table below summarizes the known resistance pathways to (R,R)-Ivosidenib.

| Resistance Type | Mechanism | Key Genes/Mutations |

| Primary | Activation of alternative survival pathways | NRAS, PTPN11, other RTK pathway genes aacrjournals.org |

| Acquired | Restoration of 2-HG production | Second-site IDH1 mutations (e.g., S280F, D279N) nih.gov |

| IDH2 mutations (isoform switching) aacrjournals.org |

Counter-Strategies: A crucial future direction for preclinical research is the development and validation of strategies to overcome these resistance mechanisms. This includes:

Combination Therapies: As discussed in section 8.1, combining (R,R)-Ivosidenib with inhibitors of the RTK pathway or other relevant survival pathways is a promising approach.

Next-Generation IDH1 Inhibitors: The development of novel IDH1 inhibitors that can bind to and inhibit the enzyme in the presence of second-site resistance mutations is a key area of research. For example, the irreversible mutant IDH1 inhibitor LY3410738 has been shown in preclinical models to be effective against certain resistance mutations. nih.gov

Q & A

Q. What is the molecular mechanism by which (R,R)-Ivosidenib inhibits mutant IDH1 in hematologic and solid tumors?

(R,R)-Ivosidenib selectively targets the mutant IDH1 enzyme, blocking its production of the oncometabolite 2-hydroxyglutarate (2-HG). Methodologically, researchers can validate this mechanism by measuring 2-HG levels in plasma, bone marrow, or tumor biopsies using liquid chromatography-mass spectrometry (LC-MS) pre- and post-treatment. Correlate these findings with transcriptomic changes (e.g., upregulation of liver-specific genes in cholangiocarcinoma models) to confirm differentiation effects .

Q. How should preclinical studies be designed to assess (R,R)-Ivosidenib’s efficacy in IDH1-mutant models?

Use patient-derived xenografts (PDXs) or cell lines with confirmed IDH1 mutations. Design dose-response experiments (e.g., 200–1200 mg/day equivalents) to evaluate pharmacodynamic endpoints like 2-HG suppression and differentiation markers (e.g., histone demethylation). Include control cohorts with wild-type IDH1 to establish specificity. Longitudinal studies are critical to monitor delayed responses, as differentiation effects may manifest weeks post-treatment .

Q. What pharmacokinetic (PK) parameters must be prioritized in early-phase clinical trials of (R,R)-Ivosidenib?

Key PK metrics include steady-state plasma exposure (AUC), peak concentration (Cmax), and elimination half-life (t½). Due to non-linear PK at higher doses (200–1200 mg/day), use population PK modeling to account for variability. Collect serial plasma samples over 24-hour periods post-administration and analyze using validated LC-MS methods. Note food interactions: avoid high-fat meals to prevent Cmax variability .

Advanced Research Questions

Q. How can contradictory clinical outcomes (e.g., differentiation syndrome in AML vs. solid tumors) be systematically analyzed?

Differentiation syndrome in AML is linked to rapid neutrophil maturation post-IDH1 inhibition. In solid tumors, such effects are less common. To investigate, conduct retrospective cohort analyses comparing biomarker profiles (e.g., 2-HG reduction kinetics, cytokine levels) across tumor types. Use multivariate regression to identify risk factors (e.g., baseline blast count, mutation burden). Reference SPIDER frameworks (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to structure qualitative syntheses of adverse event data .

Q. What experimental strategies address the pharmacokinetic variability of (R,R)-Ivosidenib in patients with hepatic impairment?

Design adaptive Phase I trials with stratified cohorts based on liver function (Child-Pugh scores). Measure free drug concentrations (accounting for 92–96% protein binding) and adjust doses using physiologically based pharmacokinetic (PBPK) models. Incorporate CYP3A4 phenotyping to assess metabolic contributions, as CYP3A4 is the primary enzyme for (R,R)-Ivosidenib clearance .

Q. How can researchers validate 2-HG as a predictive biomarker for (R,R)-Ivosidenib response?

Use tumor biopsies to correlate intratumoral 2-HG suppression with clinical outcomes (e.g., progression-free survival). Apply RECIST criteria for solid tumors and ELN guidelines for AML. For statistical rigor, predefine effect sizes (e.g., ≥90% 2-HG reduction) and use time-to-event analyses. Validate assays via inter-laboratory comparisons to ensure reproducibility .

Q. What methodologies resolve discrepancies between in vitro and in vivo efficacy data for (R,R)-Ivosidenib?

Perform co-clinical trials where PDX models are treated in parallel with patient cohorts. Use multi-omics (RNA-seq, metabolomics) to identify microenvironmental factors (e.g., stromal interactions) that modulate drug response. Apply Hill coefficient analyses to compare in vitro IC50 values with in vivo tumor regression rates .

Q. How should long-term safety studies of (R,R)-Ivosidenib be structured to capture rare adverse events?

Implement prospective registries with extended follow-up (≥5 years). Use standardized MedDRA coding for adverse events and perform competing risk analyses to distinguish drug-related effects from comorbidities. Collaborate across institutions to achieve adequate sample sizes for rare events (e.g., differentiation syndrome incidence <10%) .

Q. What strategies optimize the compilation of preclinical data for regulatory submissions (e.g., Investigator’s Brochure)?

Follow ICH guidelines for Investigator’s Brochures (IBs): include physicochemical data, nonclinical PK/PD, toxicology, and early clinical findings. Use structured abstracts (≤2 pages) to summarize key findings, emphasizing dose-limiting toxicities and metabolic pathways. Cross-reference supplementary materials for raw datasets and assay protocols .

Q. How can researchers design trials to evaluate (R,R)-Ivosidenib combinations with other targeted therapies?

Employ factorial design trials to test synergies (e.g., with FLT3 inhibitors in AML). Use pharmacodynamic endpoints (e.g., 2-HG levels) to guide dose escalation. Preclinical rationale is critical: validate combinations in co-culture systems mimicking tumor-stroma interactions. Apply response surface methodology (RSM) to model additive vs. synergistic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.